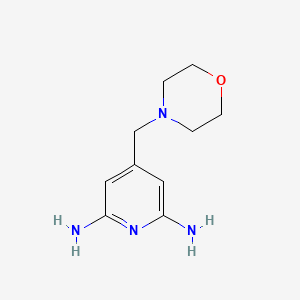

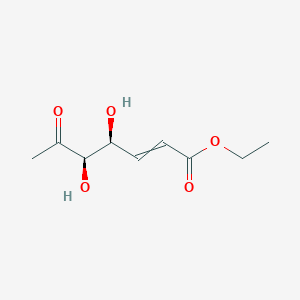

ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’éthyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-énoate est un composé organique caractérisé par sa stéréochimie et ses groupes fonctionnels uniques. Ce composé se distingue par ses applications potentielles dans divers domaines, notamment la chimie, la biologie et la médecine. Sa structure comprend deux groupes hydroxyle, une cétone et un ester, ce qui en fait une molécule polyvalente à des fins synthétiques et analytiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation de l’éthyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-énoate implique généralement l’ouverture de cycle énantiosélective des cycloanhydrides avec des alcools en présence de catalyseurs chiraux. Une méthode courante utilise la 9-épiquininurie comme catalyseur pour obtenir un rendement élevé et une stéréosélectivité à température ambiante . Cette méthode garantit la configuration (4S,5R) souhaitée du produit.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des procédés catalytiques énantiosélectifs similaires. La scalabilité des conditions réactionnelles, telles que la température et la concentration du catalyseur, est cruciale pour maintenir l’efficacité et la stéréosélectivité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

L’éthyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-énoate peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des acides carboxyliques.

Réduction : Le groupe cétone peut être réduit pour former des alcools secondaires.

Substitution : Le groupe ester peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont généralement utilisés.

Substitution : Des nucléophiles comme les amines ou les alcools peuvent réagir avec le groupe ester en conditions basiques ou acides.

Principaux produits

Oxydation : Formation d’acides carboxyliques ou de dicétones.

Réduction : Formation d’alcools secondaires.

Substitution : Formation d’amides ou d’esters avec différents groupes alkyles ou aryles.

Applications De Recherche Scientifique

L’éthyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-énoate a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme brique de construction chirale dans la synthèse de molécules organiques complexes.

Biologie : Étudié pour son rôle potentiel dans les voies métaboliques et les interactions enzymatiques.

Médecine : Exploré pour ses effets thérapeutiques potentiels et comme précurseur dans la synthèse de médicaments.

Industrie : Utilisé dans la production de produits chimiques fins et comme intermédiaire dans divers procédés chimiques

Mécanisme D'action

Le mécanisme par lequel l’éthyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-énoate exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Les groupes hydroxyle et cétone peuvent former des liaisons hydrogène et interagir avec les sites actifs des enzymes, influençant ainsi leur activité. Le groupe ester peut subir une hydrolyse, libérant les composants actifs qui participent aux voies biochimiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Éthyl (2Z,4S,5R)-4-hydroxy-3,5-diméthyl-6-oxo-2-octèn-1-yl carbonate : Partage des groupes fonctionnels similaires mais diffère par la longueur de la chaîne carbonée et le motif de substitution.

N-{[(2R,4S,5R)-5-Éthyl-1-azabicyclo[2.2.2]oct-2-yl]méthyl}-2-furamide : Contient une stéréochimie similaire mais a une structure de base et des groupes fonctionnels différents.

Unicité

L’éthyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-énoate est unique en raison de sa stéréochimie spécifique et de sa combinaison de groupes fonctionnels, qui confèrent des profils de réactivité et d’interaction distincts par rapport à d’autres composés similaires. Cette unicité le rend précieux pour des applications spécialisées dans la recherche et l’industrie.

Propriétés

Numéro CAS |

919090-65-6 |

|---|---|

Formule moléculaire |

C9H14O5 |

Poids moléculaire |

202.20 g/mol |

Nom IUPAC |

ethyl (4S,5R)-4,5-dihydroxy-6-oxohept-2-enoate |

InChI |

InChI=1S/C9H14O5/c1-3-14-8(12)5-4-7(11)9(13)6(2)10/h4-5,7,9,11,13H,3H2,1-2H3/t7-,9-/m0/s1 |

Clé InChI |

QZGJYKXWWNQJNC-CBAPKCEASA-N |

SMILES isomérique |

CCOC(=O)C=C[C@@H]([C@H](C(=O)C)O)O |

SMILES canonique |

CCOC(=O)C=CC(C(C(=O)C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-bromophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634013.png)

![2-(Azidomethyl)-4-[(4-fluorophenyl)methyl]morpholine](/img/structure/B12634027.png)

![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12634033.png)

![(2,3-Dihydro-furo[2,3-B]pyridin-3-YL)-methyl-amine](/img/structure/B12634040.png)

![9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile](/img/structure/B12634041.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B12634081.png)